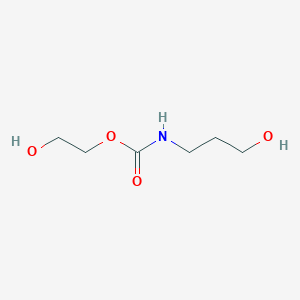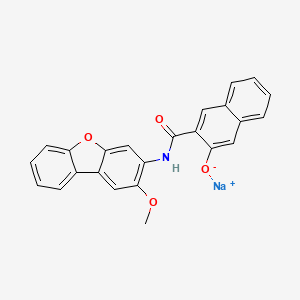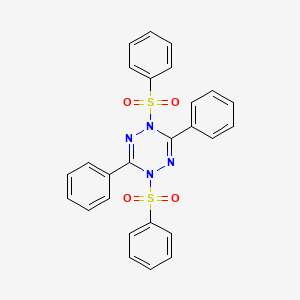
1,4-Bis(benzenesulfonyl)-3,6-diphenyl-1,2,4,5-tetrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(benzenesulfonyl)-3,6-diphenyl-1,2,4,5-tetrazine is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two benzenesulfonyl groups and two phenyl groups attached to a tetrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(benzenesulfonyl)-3,6-diphenyl-1,2,4,5-tetrazine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzenesulfonyl chloride with hydrazine to form a sulfonyl hydrazide intermediate. This intermediate is then reacted with diphenylacetylene under specific conditions to form the desired tetrazine compound. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the formation of the tetrazine ring.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(benzenesulfonyl)-3,6-diphenyl-1,2,4,5-tetrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
1,4-Bis(benzenesulfonyl)-3,6-diphenyl-1,2,4,5-tetrazine has found applications in several areas of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the development of advanced materials and as a component in specialized chemical processes.
Mechanism of Action
The mechanism of action of 1,4-Bis(benzenesulfonyl)-3,6-diphenyl-1,2,4,5-tetrazine involves its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reactions it participates in. For example, in oxidation reactions, the compound can generate reactive intermediates that interact with other molecules, leading to the formation of new products. The presence of the tetrazine ring and sulfonyl groups plays a crucial role in its reactivity and interactions with other chemical species.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(phenylethynyl)benzene: Known for its applications in liquid crystal compositions.
1,4-Bis(phenylsulfonyloxy)benzene: Studied for its photochemical properties and acid generation.
Uniqueness
1,4-Bis(benzenesulfonyl)-3,6-diphenyl-1,2,4,5-tetrazine is unique due to the presence of both benzenesulfonyl and tetrazine moieties, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
CAS No. |
65183-22-4 |
|---|---|
Molecular Formula |
C26H20N4O4S2 |
Molecular Weight |
516.6 g/mol |
IUPAC Name |
1,4-bis(benzenesulfonyl)-3,6-diphenyl-1,2,4,5-tetrazine |
InChI |
InChI=1S/C26H20N4O4S2/c31-35(32,23-17-9-3-10-18-23)29-25(21-13-5-1-6-14-21)27-30(26(28-29)22-15-7-2-8-16-22)36(33,34)24-19-11-4-12-20-24/h1-20H |
InChI Key |
VGWJCWQZPOLOGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=NN2S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-Methylenebis[4-tert-butyl-2-(chloromethyl)benzene]](/img/structure/B14480570.png)
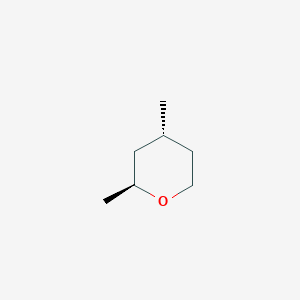
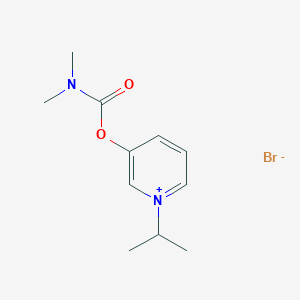

![1,4,9-Trioxadispiro[4.2.4~8~.2~5~]tetradecane](/img/structure/B14480583.png)
![1-[Bis(aziridin-1-yl)phosphoryl]piperidine](/img/structure/B14480585.png)

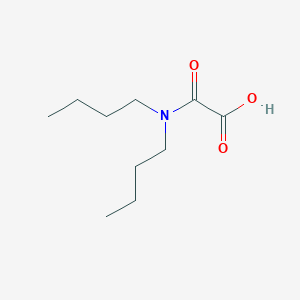
![2-{2-[(Oxiran-2-yl)methoxy]phenyl}-1,3-dioxolane](/img/structure/B14480608.png)
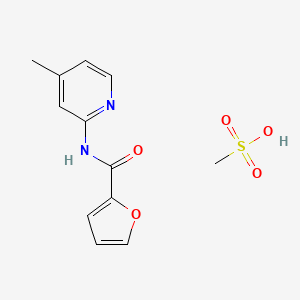

![6-(Benzenesulfinyl)-5-hydroxy-4'-methoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14480620.png)
